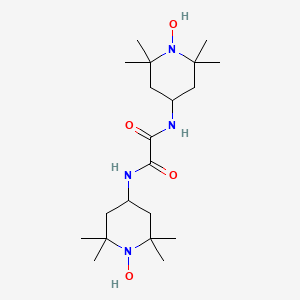
NoName
Übersicht
Beschreibung
NoName is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The exact mechanism of action of NoName is not fully understood, but it is believed to act as a modulator of cellular signaling pathways. It has been shown to affect the activity of certain enzymes and proteins involved in these pathways, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
NoName has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters, leading to changes in synaptic transmission and neuronal activity. Additionally, NoName has been shown to affect the activity of certain enzymes and proteins involved in cellular signaling pathways, leading to changes in cellular behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NoName in lab experiments is its ability to modulate cellular signaling pathways in a precise and controlled manner. This allows researchers to study the effects of specific signaling pathways on cellular behavior and function. However, one limitation of using NoName is its proprietary nature, which may limit its availability to researchers.
Zukünftige Richtungen
There are several potential future directions for research involving NoName. One area of interest is its potential use in drug discovery and development. NoName has been shown to modulate the activity of certain enzymes and proteins involved in cellular signaling pathways, making it a promising target for drug development. Additionally, NoName may have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters. Further research is needed to fully understand the potential applications of NoName in these and other fields.
Wissenschaftliche Forschungsanwendungen
NoName has a wide range of potential applications in scientific research. It has been studied for its use as a tool for studying cellular signaling pathways, as well as its potential use in drug discovery and development. Additionally, NoName has been studied for its potential use in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O4/c1-17(2)9-13(10-18(3,4)23(17)27)21-15(25)16(26)22-14-11-19(5,6)24(28)20(7,8)12-14/h13-14,27-28H,9-12H2,1-8H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABCJWQXHUADGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C(=O)NC2CC(N(C(C2)(C)C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}-3-nitrophenyl acetate](/img/structure/B3856477.png)




![2-(2-bromo-4-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3856509.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3856521.png)

![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxamide](/img/structure/B3856539.png)
![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)

